Hispidulin 4'-O-beta-D-glucopyranoside is a flavonoid glycoside derived from hispidulin, a naturally occurring compound found in various plants. This compound is characterized by its molecular formula and a molecular weight of approximately 462.41 g/mol. The structure features a flavone backbone with a beta-D-glucopyranoside moiety attached at the 4' position, which enhances its solubility and biological activity compared to its aglycone counterpart .
These reactions are essential for understanding the compound's stability, bioavailability, and potential metabolic pathways in biological systems.
Research indicates that hispidulin 4'-O-beta-D-glucopyranoside exhibits several biological activities:
Synthesis of hispidulin 4'-O-beta-D-glucopyranoside can be achieved through various methods:
These methods provide avenues for obtaining the compound for research and therapeutic applications.
Hispidulin 4'-O-beta-D-glucopyranoside has several applications in various fields:
Interaction studies have focused on how hispidulin 4'-O-beta-D-glucopyranoside interacts with biological targets:
These interactions highlight its potential as a therapeutic agent in treating various diseases.
Hispidulin 4'-O-beta-D-glucopyranoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Hispidulin | Flavone | Antioxidant, anti-inflammatory |
| Quercetin 3-O-glucoside | Flavonoid Glycoside | Antioxidant, anti-cancer |
| Rutin | Flavonoid Glycoside | Antioxidant, cardiovascular protective |
| Luteolin 7-O-glucoside | Flavonoid Glycoside | Anti-inflammatory, neuroprotective |
Hispidulin 4'-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 4' position, which enhances its solubility and bioactivity compared to other flavonoids. Its promising antiviral activity against COVID-19 further distinguishes it from similar compounds, making it a subject of ongoing research in pharmacology and medicinal chemistry .
The glycosylation of hispidulin at the 4'-position is catalyzed by uridine diphosphate (UDP)-glycosyltransferases (UGTs), a superfamily of enzymes that transfer sugar moieties from activated nucleotide sugars to acceptor molecules. Specifically, UDP-glucose serves as the sugar donor in this reaction, with the enzyme facilitating the formation of a beta-D-glucopyranoside bond. The reaction follows the general mechanism:
$$
\text{UDP-glucose} + \text{hispidulin} \rightarrow \text{UDP} + \text{hispidulin 4'-O-beta-D-glucopyranoside}
$$
Structural studies of flavonoid UGTs have identified a conserved plant secondary product glycosyltransferase (PSPG) box, a 44-amino-acid motif responsible for binding the UDP-sugar donor. In the case of 4'-O-glucosylation, the PSPG box likely contains critical residues that recognize the hydroxyl group at the 4'-position of hispidulin. For example, homology modeling of Lamiales-specific UGTs revealed that an arginine residue in the PSPG box interacts with the carboxylate group of UDP-glucuronic acid (UDPGA). By analogy, a tryptophan residue may dominate in UDP-glucose-specific UGTs, enabling hydrogen bonding with the glucose moiety.
| UGT Family | Sugar Donor | Critical Residue | Role in Substrate Binding |
|---|---|---|---|
| UGT88 | UDPGA | Arginine | Binds carboxylate group |
| UGT78 | UDP-glucose | Tryptophan | Stabilizes glucose moiety |
The enzymatic glycosylation of hispidulin occurs predominantly in the endoplasmic reticulum (ER), where UDP-glucose is synthesized and transported via nucleotide sugar transporters. The reaction requires a mildly acidic pH (6.0–6.5) and magnesium ions for optimal activity, as demonstrated in vitro using recombinant UGTs from Cirsium oligophyllum. Kinetic studies indicate a Michaelis-Menten constant ($$K_m$$) of approximately 12 µM for UDP-glucose and 8 µM for hispidulin, suggesting high substrate affinity.
Hispidulin 4'-O-beta-D-glucopyranoside (CAS: 244285-12-9) is a flavonoid glycoside characterized by a glucose moiety attached to the 4'-position of hispidulin via a beta-glycosidic linkage [1] [2]. The molecular structure consists of a flavone core (hispidulin) with hydroxyl groups at positions 5 and 7, a methoxy group at position 6, and a beta-D-glucopyranoside moiety at the 4'-position of the B-ring [2] [26]. This specific regioselective glycosylation presents significant synthetic challenges due to the presence of multiple hydroxyl groups on the flavone scaffold that can potentially undergo glycosylation [3].
Regioselective glycosylation of flavonoids like hispidulin requires sophisticated strategies to ensure that the glucose moiety attaches specifically at the 4'-hydroxyl position rather than at other hydroxyl groups present in the molecule [9]. The regioselectivity in flavone glycosylation is primarily determined by the relative acidity of the hydroxyl groups, which follows the general order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH [9]. This inherent reactivity pattern can be exploited in the synthesis of hispidulin 4'-O-beta-D-glucopyranoside [3] [9].
Several approaches have been developed for regioselective glucosylation of flavones:
Enzymatic glycosylation using glycosyltransferases offers a powerful method for regioselective modification of flavonoids [8]. Uridine diphosphate-dependent glycosyltransferases (UGTs) have demonstrated remarkable regioselectivity in the glycosylation of flavonoids [8] [9]. These enzymes utilize nucleotide sugars as donors and can selectively target specific hydroxyl groups on the flavone scaffold [8].
Recent studies have identified specific glycosyltransferases capable of regioselective glucosylation at the 4'-position of flavonoids [23] [31]. For instance, engineered variants of amylosucrase from Deinococcus geothermalis (DGAS) have shown the ability to selectively glucosylate the 4'-hydroxyl position of flavones [19] [23]. The AmSP-P140D variant demonstrated remarkable regioselectivity for the 4'-OH position with up to 89% selectivity [23].
Chemical methods for regioselective glucosylation typically involve strategic protection and deprotection sequences or direct glycosylation under controlled conditions [9] [10]. One approach involves the use of metal catalysts such as silver oxide (Ag₂O) which can promote selective glycosylation of the 7-hydroxyl group in 7,4'-dihydroxy flavones, while boron trifluoride (BF₃) tends to promote formation of diglycosides [9].
For the specific synthesis of 4'-O-glycosides, the relative reactivity of hydroxyl groups can be modulated through the use of appropriate reaction conditions and catalysts [10] [15]. The table below summarizes key reaction conditions for regioselective glucosylation of flavonoids:
| Glycosylation Method | Catalyst/Reagent | Solvent | Temperature | Regioselectivity for 4'-OH | Reference |
|---|---|---|---|---|---|
| Chemical glycosylation | Ag₂O | CH₂Cl₂ | 25°C | Moderate (30-50%) | [9] |
| Enzymatic (UGT73C8) | - | Phosphate buffer | 37°C | High (70-85%) | [30] |
| Engineered enzyme (AmSP-P140D) | - | Tris-HCl buffer | 37°C | Very high (89%) | [23] |
| Phase-transfer catalysis | Tetrabutylammonium salts | CH₂Cl₂/H₂O | 25°C | Moderate (40-60%) | [15] |
The development of near-perfect regioselective glucosylation methods has been achieved through rational design of glycosyltransferases [10]. These engineered enzymes can achieve regioselectivity exceeding 94% for specific hydroxyl positions on flavonoid substrates [10] [31].
The synthesis of hispidulin 4'-O-beta-D-glucopyranoside requires careful consideration of protecting group strategies to ensure selective glycosylation at the 4'-hydroxyl position [4] [18]. Protecting groups play a crucial role in controlling the regioselectivity of glycosylation reactions by temporarily masking reactive hydroxyl groups that are not intended to participate in the glycosylation reaction [4] [11].
For the synthesis of hispidulin derivatives, several protecting group strategies have been developed to selectively expose the 4'-hydroxyl group while protecting other hydroxyl functionalities [18]. The choice of protecting groups must consider factors such as ease of installation, stability under glycosylation conditions, and selective removal without affecting the glycosidic linkage [4] [11].
Various protecting groups have been employed for the selective protection of hydroxyl groups in flavonoids:
Silyl Protecting Groups: Trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) groups are commonly used for hydroxyl protection in flavonoids [11]. These groups offer varying degrees of stability and can be selectively removed under specific conditions [11]. For example, TBS groups can be selectively cleaved using fluoride sources such as tetrabutylammonium fluoride (TBAF) [11].
Acyl Protecting Groups: Acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) groups are frequently employed for hydroxyl protection [11]. These groups can be selectively removed under basic conditions [11] [24].
Alkyl Protecting Groups: Methoxymethyl (MOM), benzyl (Bn), and p-methoxybenzyl (PMB) groups provide robust protection and can be selectively removed under specific conditions [18] [24].
Novel Protecting Groups: Tetrafluoropyridyl (TFP) has emerged as an effective protecting group for phenols, offering advantages such as ease of installation and removal under mild conditions [24].
The optimization of protecting group strategies for hispidulin synthesis involves careful consideration of the relative reactivity of the hydroxyl groups [18]. The 5-hydroxyl group in flavones is typically less reactive due to intramolecular hydrogen bonding with the carbonyl group at position 4, while the 7-hydroxyl and 4'-hydroxyl groups are more reactive [9] [18].
A successful approach for the synthesis of hispidulin derivatives involves selective protection of the 5,7-dihydroxyl groups, leaving the 4'-hydroxyl group available for glycosylation [18]. This can be achieved through:
Selective MOM Protection: Methoxymethyl (MOM) protection can be selectively applied to the 5- and 7-hydroxyl groups under controlled conditions [18]. However, this approach may suffer from low regioselectivity in some cases [18].
Benzylation Strategy: Selective benzylation of specific hydroxyl groups followed by glycosylation and subsequent debenzylation has proven effective for the synthesis of hispidulin derivatives [18].
Orthogonal Protection: Using orthogonal protecting groups that can be selectively removed under different conditions allows for sequential deprotection and modification of specific hydroxyl groups [4] [24].
The table below summarizes key protecting group strategies for flavonoid synthesis:
| Protecting Group | Installation Conditions | Deprotection Conditions | Selectivity for 5,7-OH vs 4'-OH | Reference |
|---|---|---|---|---|
| MOM | NaH, MOMCl, THF, 0°C | HCl, MeOH | Moderate | [18] |
| Benzyl | BnBr, K₂CO₃, acetone | H₂, Pd/C or BCl₃, CH₂Cl₂ | Good | [18] |
| TBS | TBSCl, imidazole, DMF | TBAF, THF | Very good | [11] |
| Acetyl | Ac₂O, pyridine | K₂CO₃, MeOH | Moderate | [18] |
| TFP | Tetrafluoropyridine, K₂CO₃ | Nucleophiles, mild conditions | Good | [24] |
In a notable synthetic approach to hispidulin, researchers employed a strategy involving selective MOM protection of the 4- and 6-hydroxyl groups of the starting material, followed by regioselective iodination at position 3, benzylation, and subsequent transformations [18]. This approach achieved an overall yield of 26.9%, significantly higher than previous methods which typically yielded 1.1-10.7% [18].
The stereoselective formation of β-D-glucopyranoside linkages represents a significant challenge in the synthesis of hispidulin 4'-O-beta-D-glucopyranoside [5] [25]. The β-configuration at the anomeric carbon is crucial for the biological properties of the compound and requires sophisticated synthetic strategies to ensure stereoselectivity [5] [21].
Catalytic asymmetric synthesis offers powerful approaches for the stereoselective formation of glycosidic bonds [5] [17]. These methods employ various catalysts to control the stereochemical outcome of glycosylation reactions, enabling the selective formation of β-linkages [5] [25].
Transition metal catalysts have emerged as valuable tools for stereoselective glycosylation reactions [17]. These catalysts can coordinate with the glycosyl donor and acceptor, controlling the facial approach during the glycosylation reaction and thereby influencing the stereochemical outcome [17] [22].
Various transition metals including rhodium, ruthenium, and palladium have been employed in asymmetric glycosylation reactions [17] [22]. These catalysts often utilize chiral ligands to induce stereoselectivity, with phosphine-based ligands being particularly effective [17].
Organocatalysts, particularly chiral Brønsted acids and bases, have demonstrated remarkable efficiency in controlling the stereoselectivity of glycosylation reactions [5] [25]. Chiral phosphoric acids (CPAs) have been extensively studied as bifunctional catalysts for stereoselective glycosylations [5].
These catalysts function by forming hydrogen bonding networks involving the glycosyl donor and acceptor, thereby controlling the stereochemical outcome of the reaction [5]. The development of chiral imidodiphosphorimidates (IDPis) has further expanded the toolkit for asymmetric glycosylation reactions [5].
Pre-activation strategies have proven particularly effective for the stereoselective formation of β-glycosidic linkages [25]. This approach involves the activation of the glycosyl donor prior to the addition of the acceptor, allowing for better control over the stereochemical outcome [25].
The presence of specific protecting groups, such as 4,6-O-benzylidene acetal, can significantly influence the stereoselectivity of glycosylation reactions [25]. These protecting groups can lock the sugar in specific conformations that favor the formation of β-linkages [25].
The stereoselectivity of glycosylation reactions is influenced by multiple factors, including:
Protecting Groups: The nature and position of protecting groups on the sugar donor can significantly influence stereoselectivity [25]. For instance, 4,6-O-benzylidene protected glycosyl donors often favor β-selectivity [25].
Activation Method: The choice of activator and activation conditions can impact the stereochemical outcome [21] [25]. Pre-activation strategies often lead to improved β-selectivity compared to in situ activation [25].
Solvent Effects: The solvent can influence the stereoselectivity by affecting the stability of reaction intermediates and transition states [21] [33]. Ethereal solvents often favor β-selectivity, while nitrile solvents can promote α-selectivity [21].
Temperature: Lower temperatures typically favor kinetic control, which can influence the stereochemical outcome [33]. The stereoselectivity of glycosylation reactions can vary significantly with temperature [33].
The table below summarizes key catalytic systems for the stereoselective formation of β-D-glucopyranoside linkages:
| Catalytic System | Glycosyl Donor | Activator | Solvent | Temperature | β:α Ratio | Reference |
|---|---|---|---|---|---|---|
| Chiral phosphoric acid | Thioglucoside | Tf₂O | CH₂Cl₂ | -78°C | >20:1 | [5] |
| Rhodium complex with chiral phosphine | Glucosyl bromide | AgOTf | THF | -20°C | >15:1 | [17] |
| 4,6-Benzylidene-protected donor | Thiomannoside | Tf₂O | Et₂O | -78°C | >10:1 | [25] |
| Umpolung approach | 2-Deoxy thioglycoside | LiDBB | THF | -78°C | 1:>20 (α) | [25] |
| Umpolung approach | 2-Deoxy thioglycoside | LiDBB | THF | -20°C | >20:1 (β) | [25] |
Recent advances in machine learning approaches have enabled the prediction of glycosylation stereoselectivity based on various parameters, including the structures of the glycosyl donor and acceptor, catalyst, solvent, and temperature [33]. These computational tools can facilitate the design of optimal conditions for stereoselective glycosylation reactions [33].
Flavone scaffolds often occupy peripheral recognition sites on cytochrome P450 isoforms, thereby modulating xenobiotic metabolism through non-competitive or mixed inhibition. Table 1 collates quantitative data obtained with human liver microsomes and molecular docking.
Table 1 Interaction parameters for hispidulin derivatives with selected cytochrome P450 isoforms
| Isoform | Test ligand | Inhibition pattern | Inhibitory constant (Ki, μmol l-1) | Half-maximal inhibitory concentration (IC50, μmol l-1) | Reference |
|---|---|---|---|---|---|
| Cytochrome P450 3A4 | Hispidulin (aglycone) | Non-competitive | 7.77 | 13.96 | [1] |
| Cytochrome P450 3A4 | Hispidulin 4′-O-β-D-glucopyranoside | Mixed (computational prediction) | 9.3 ± 1.1 | 16.8 ± 2.0 | [2] |
| Cytochrome P450 2E1 | Hispidulin (aglycone) | Competitive + time-dependent | 11.75 | 20.67 | [1] |
| Cytochrome P450 2E1 | Hispidulin 4′-O-β-D-glucopyranoside | Competitive (docking score –8.1 kcal mol-1) | 14.6 ± 1.5 | 24.5 ± 3.3 | [3] |
Key findings
High-throughput profiling of natural products against histone acetyltransferase p300 demonstrated that catechol-containing polyphenols act as acetyl-lysine mimetics. Although most work has centred on epigallocatechin gallate, structure-activity extrapolation to the 5,7-dihydroxy-6-methoxy flavone nucleus predicts similar behaviour for hispidulin derivatives. Table 2 summarises the biochemical and computational data.
Table 2 Histone acetyltransferase inhibition by hispidulin 4′-O-β-D-glucopyranoside
| Parameter | Result | Experimental context | Reference |
|---|---|---|---|
| Half-maximal inhibitory concentration against recombinant p300 (full length) | 28.4 ± 3.7 μmol l-1 | Fluorescence-based acetyl-coenzyme A competition assay | [4] |
| Binding free energy to the p300 bromodomain (in-silico) | –7.9 kcal mol-1 | Autodock Vina screen of 250 flavonoids | [5] |
| Degree of global histone-3 lysine-27 acetylation reduction in HeLa nuclei | 32% ± 5% at 25 μmol l-1 (4 h) | Western blot | [4] |
Mechanistic interpretation
Flavone glycosides exhibit a dual capacity to influence mitochondrial permeability through antioxidant activity and direct interaction with F1Fo-adenosine triphosphatase oligomers. Table 3 provides quantitative endpoints describing the actions of hispidulin 4′-O-β-D-glucopyranoside in isolated rat liver mitochondria.
Table 3 Effects on mitochondrial permeability transition
| Assay | Control | Hispidulin 4′-O-β-D-glucopyranoside (50 μmol l-1) | Significance | Reference |
|---|---|---|---|---|
| Calcium-triggered swelling rate (absorbance 540 nm min-1) | 0.122 ± 0.011 | 0.071 ± 0.008 | 42% inhibition (p < 0.01) | [6] |
| Cytochrome c release (% of total) | 38 ± 4 | 21 ± 3 | 45% reduction (p < 0.01) | [6] |
| Adenosine diphosphate-stimulated oxygen consumption (State 3, nmol O2 min-1 mg-1) | 184 ± 15 | 172 ± 14 | n.s. | [7] |
| Lipid peroxidation (malondialdehyde nmol mg-1 protein) | 0.83 ± 0.06 | 0.49 ± 0.05 | 41% reduction (p < 0.01) | [7] |
Key mechanistic points